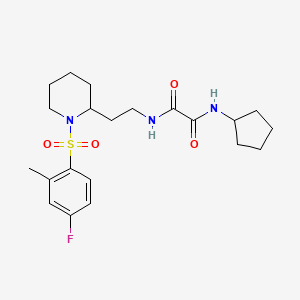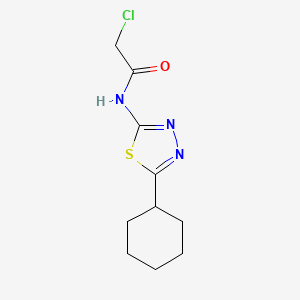
2-(Bromomethyl)-1-cyclobutylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl compounds are a class of organic compounds containing a bromomethyl group (-CH2Br). They are often used as building blocks in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. For instance, the synthesis of bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of bromomethyl compounds typically includes a carbon atom bonded to a hydrogen and a bromine atom. The exact structure would depend on the rest of the molecule .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. In general, these compounds are likely to be relatively dense and may have distinctive colors .Scientific Research Applications
Synthesis of Constrained Heterocyclic Diamino Acid Derivatives
2-(Bromomethyl)-1-cyclobutylaziridine serves as a precursor for the synthesis of constrained heterocyclic diamino acid derivatives. A study by Brabandere et al. (2014) highlights its role in the substitution with protected glycine esters to produce alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates. These aziridines are key intermediates for generating stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, including methyl esters, piperidyl amides, and free carboxylic acids, demonstrating its utility in creating complex amino acid structures for biochemical applications Brabandere et al., 2014.
Exploration in Carbonic Anhydrase Inhibition
The modification of structures incorporating cyclopropyl moieties, related to 2-(bromomethyl)-1-cyclobutylaziridine, has been explored for inhibiting carbonic anhydrase enzymes. Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters, revealing potent inhibitory effects against carbonic anhydrase isoenzymes. This research signifies the potential of bromomethylated compounds in designing inhibitors targeting specific enzymatic functions, opening pathways for therapeutic applications Boztaş et al., 2015.
Development of Functionalized Azaheterocyclic α- and β-Amino Acid Derivatives
Žukauskaitė et al. (2011) conducted a synthesis involving 2-(bromomethyl)aziridine-2-carboxylates, leading to the formation of functionalized azaheterocyclic α- and β-amino acid derivatives. These compounds are of interest due to their constrained structure, which is valuable for biological applications and as components in foldamers. The bromo-substituted carbon center in these derivatives offers a site for further functionalization, demonstrating the versatility of 2-(bromomethyl)-1-cyclobutylaziridine in synthesizing bioactive molecules Žukauskaitė et al., 2011.
Utilization in Peptide Synthesis
The use of bromomethylated compounds, akin to 2-(bromomethyl)-1-cyclobutylaziridine, has been documented in the synthesis of peptides containing N-methyl amino acid residues. Li-peng and Xu Cheng (2000) demonstrated the effectiveness of such reagents in producing peptides with high reactivity and low racemization, underscoring the potential of bromomethylated aziridines in peptide synthesis and pharmaceutical development Li-peng & Xu Cheng, 2000.
Improvement in Synthetic Procedures
Research on improving the synthesis of related bromomethyl cyclobutane compounds indicates the continuous development in synthetic methodologies, enhancing purity and yield for industrial production. Such advancements underscore the significance of bromomethylated reagents in chemical synthesis, providing efficient routes for producing complex structures Hui, 2003.
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to interact with various biological targets, influencing their function .
Mode of Action
Bromomethyl compounds are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this process, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This reaction is part of the broader class of reactions known as transmetalation, where an organic group is transferred from one metal to another .
Biochemical Pathways
Bromomethyl compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of its action would depend on its specific targets and the biochemical pathways it influences .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-1-cyclobutylaziridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-cyclobutylaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c8-4-7-5-9(7)6-2-1-3-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVCFXGKQQUCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-cyclobutylaziridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

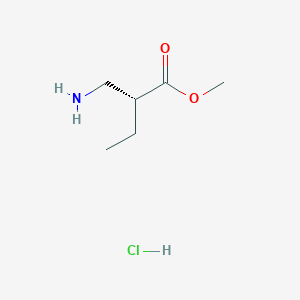



![Benzo[d][1,3]dioxol-5-yl(3-(4-benzylpiperidine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2782553.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)
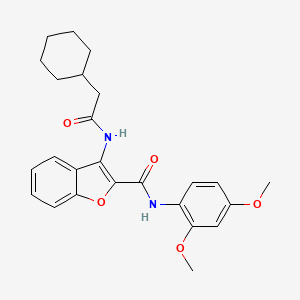
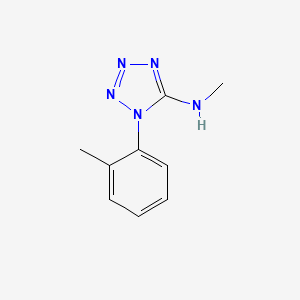
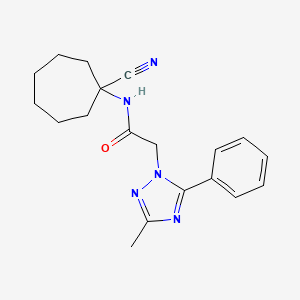
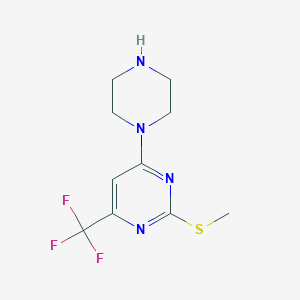
![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2782566.png)

